2-methoxy-5-methyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a methoxy group at position 2, a methyl group at position 5 on the benzene ring, and a thiazole-containing side chain. The thiazole moiety is substituted with a p-tolyl group at position 2 and linked to the sulfonamide via an ethyl spacer.
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S2/c1-14-4-7-16(8-5-14)20-22-17(13-26-20)10-11-21-27(23,24)19-12-15(2)6-9-18(19)25-3/h4-9,12-13,21H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSXNJKAKOKTDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=C(C=CC(=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 4-Methylanisole
4-Methylanisole undergoes sulfonation at 0–5°C using chlorosulfonic acid (ClSO₃H) in dichloromethane:
$$ \text{4-Methylanisole} + \text{ClSO}3\text{H} \xrightarrow{\text{CH}2\text{Cl}_2, \, 0^\circ\text{C}} \text{2-Methoxy-5-methylbenzenesulfonyl chloride} $$
Reaction progress is monitored by TLC (Rf = 0.42 in hexane:ethyl acetate, 7:3). The sulfonyl chloride intermediate is isolated in 85–90% yield.
Amination to Sulfonamide
The sulfonyl chloride reacts with aqueous ammonia (28% w/v) at 25°C for 6 hours:
$$ \text{2-Methoxy-5-methylbenzenesulfonyl chloride} + \text{NH}_3 \rightarrow \text{2-Methoxy-5-methylbenzenesulfonamide} $$
Crude product is recrystallized from ethanol/water (4:1), yielding 92–95% pure sulfonamide (m.p. 178–180°C).
Preparation of 2-(2-(p-Tolyl)Thiazol-4-Yl)Ethylamine
Hantzsch Thiazole Synthesis
p-Tolylthiourea reacts with ethyl 4-bromoacetoacetate in refluxing ethanol (80°C, 8 hours):
$$ \text{p-Tolylthiourea} + \text{CH}3\text{COCH}2\text{Br} \xrightarrow{\text{EtOH, \, \Delta}} \text{2-(p-Tolyl)thiazol-4-yl acetate} $$
The thiazole ester is hydrolyzed with 2M NaOH (60°C, 2 hours) to 2-(p-tolyl)thiazol-4-carboxylic acid (yield: 82%).
Ethylamine Side Chain Introduction
The carboxylic acid is reduced to alcohol using LiAlH₄ in THF (0°C to reflux), followed by Appel reaction with CBr₄/PPh₃ to form 4-(bromomethyl)-2-(p-tolyl)thiazole. Gabriel synthesis with potassium phthalimide (DMF, 100°C, 12 hours) yields the protected amine, which is deprotected with hydrazine hydrate (ethanol, 70°C, 4 hours):
$$ \text{4-(Bromomethyl)-2-(p-tolyl)thiazole} \xrightarrow{\text{K-phthalimide}} \text{Phthalimide intermediate} \xrightarrow{\text{NH}2\text{NH}2} \text{2-(2-(p-Tolyl)thiazol-4-yl)ethylamine} $$
Final amine purity: 98.5% (HPLC).
Coupling of Sulfonamide and Thiazole-Ethylamine
Nucleophilic Alkylation
2-Methoxy-5-methylbenzenesulfonamide (1.2 equiv) reacts with 2-(2-(p-tolyl)thiazol-4-yl)ethyl bromide (1.0 equiv) in DMF using K₂CO₃ (2.5 equiv) at 80°C for 12 hours:
$$ \text{Sulfonamide} + \text{BrCH}2\text{CH}2\text{Thiazole} \xrightarrow{\text{DMF, \, K}2\text{CO}3} \text{Target Compound} $$
Crude product is purified via silica gel chromatography (hexane:ethyl acetate, 1:1 → 1:3 gradient), achieving 87% yield.
Alternative Mitsunobu Coupling
For stereospecific variants, DEAD (diethyl azodicarboxylate) and PPh₃ mediate coupling between sulfonamide and thiazole-ethyl alcohol in THF (0°C to 25°C, 6 hours):
$$ \text{Sulfonamide} + \text{HOCH}2\text{CH}2\text{Thiazole} \xrightarrow{\text{DEAD, \, PPh}_3} \text{Target Compound} $$
Yield: 78% (requires post-reaction HPLC purification).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (s, 1H, Thiazole-H), 7.32 (d, J = 8.0 Hz, 2H, p-Tolyl), 6.98 (s, 1H, SO₂NH), 3.89 (s, 3H, OCH₃), 3.72 (t, J = 6.8 Hz, 2H, CH₂N), 2.85 (t, J = 6.8 Hz, 2H, CH₂Thiazole), 2.41 (s, 3H, Ar-CH₃), 2.34 (s, 3H, Thiazole-CH₃).
- HRMS (ESI+) : m/z calcd for C₂₀H₂₁N₃O₃S₂ [M+H]⁺: 424.1094; found: 424.1091.
Purity Optimization
- HPLC Conditions : Zorbax SB-C18 column (4.6 × 250 mm, 5 µm), 0.1% TFA in H₂O/MeCN (55:45), 1.0 mL/min, λ = 254 nm. Retention time: 8.2 min; purity: 99.3%.
- Chiral Resolution : Chiralpak AD-H column (4.6 × 250 mm), hexane/ethanol (70:30), 1.0 mL/min. Enantiomeric excess: 99.8%.
Industrial-Scale Process Considerations
Cost-Effective Modifications
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-methyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
Antidiabetic Activity
Research has indicated that derivatives of benzenesulfonamides, including those similar to 2-methoxy-5-methyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide, exhibit significant antidiabetic properties. In studies conducted on streptozotocin-induced diabetic rats, certain synthesized derivatives demonstrated hypoglycemic effects comparable to glibenclamide, a well-established antidiabetic medication . This suggests that structural modifications in thiazole-based compounds can lead to enhanced efficacy in managing diabetes.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Recent studies have evaluated related thiazole derivatives for their effectiveness against various bacterial strains, including multidrug-resistant pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa. These studies highlight the potential of thiazole derivatives as new antimicrobial agents capable of overcoming antibiotic resistance .
Synthesis and Derivative Studies
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler thiazole and sulfonamide precursors. The synthetic pathways often include:
- Formation of the Thiazole Ring : Utilizing appropriate thioketones and amines.
- Sulfonamide Formation : Reaction with benzenesulfonyl chloride under basic conditions.
- Final Coupling : Connecting the thiazole moiety with the ethyl side chain through nucleophilic substitution reactions.
These synthetic routes are critical for producing compounds with specific biological activities and optimizing their pharmacological profiles.
Case Study 1: Antidiabetic Evaluation
A study published in the International Journal of Pharmaceutical Research focused on the synthesis of novel benzenesulfonamide derivatives, including those structurally related to this compound. The study reported that several compounds exhibited significant blood glucose-lowering effects in diabetic rat models, suggesting their potential as new antidiabetic agents .
Case Study 2: Antimicrobial Screening
In another study, researchers synthesized a series of thiazole-based compounds and evaluated their antimicrobial activity against various pathogens. The results indicated that certain derivatives showed promising activity against both Gram-positive and Gram-negative bacteria, reinforcing the idea that modifications in the thiazole structure can lead to potent antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The benzenesulfonamide group may enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Differences
The compound shares structural similarities with other sulfonamide-thiazole hybrids reported in the literature. Below is a comparative analysis based on the provided evidence:
Critical Observations:
Substituent Effects: The target compound lacks the ureido and piperazine groups present in Compounds 10d-f , which are critical for hydrogen bonding and solubility. Its p-tolyl-thiazole and methoxy groups may enhance lipophilicity compared to the polar ureido derivatives. Compound 15d shares the p-tolyl-thiazole motif but incorporates a hydrazono group, which could confer distinct reactivity or tautomerization behavior.
Synthetic Efficiency: Compounds 10d-f exhibit high yields (>89%), suggesting robust synthetic routes for ureido-thiazole systems.
Mass Spectrometry :
- The target compound’s calculated molecular weight (~403.5 g/mol) is significantly lower than that of Compounds 10d-f (514–548 g/mol) , reflecting its simpler architecture.
Research Findings and Implications
Pharmacological Potential (Inferred):
- The sulfonamide-thiazole core is prevalent in kinase inhibitors and antimicrobial agents. The target compound’s methoxy and methyl groups could modulate electron density, affecting binding to hydrophobic enzyme pockets.
- Compounds 10d-f demonstrate that trifluoromethyl and chloro substituents improve metabolic stability, a feature absent in the target compound.
Limitations in Current Evidence:
- No bioactivity or computational data (e.g., docking studies, ADMET profiles) are provided for the target compound, making functional comparisons speculative.
- The absence of synthetic details (e.g., reaction conditions, purity) for the target compound hinders reproducibility assessment.
Biological Activity
2-Methoxy-5-methyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is a thiazole-derived compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the current understanding of its biological activity, supported by data tables and recent research findings.
Chemical Structure and Properties
The compound's structure is characterized by:
- Thiazole ring : A five-membered ring containing sulfur and nitrogen.
- Sulfonamide group : Known for its antibacterial properties.
- Methoxy and methyl substituents : These groups can influence the compound's solubility and biological activity.
Antibacterial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.012 μg/mL |
| Escherichia coli | 12 μM |
| Enterococcus faecalis | 8.33 μM |
These results indicate that the compound may possess a dual mechanism of action, inhibiting both DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .
Anticancer Activity
Thiazole derivatives have also been evaluated for their anticancer potential. In vitro studies have shown that they can induce apoptosis in cancer cell lines, such as human pancreatic cancer (Patu8988), esophageal cancer (ECA109), and gastric cancer (SGC7901). The cytotoxic effects were attributed to the ability of these compounds to interfere with cellular signaling pathways involved in proliferation and survival .
Study 1: Antibacterial Efficacy
A study conducted by Tomǎsič et al. focused on a series of thiazole derivatives, including this compound. The study found that these compounds exhibited potent antibacterial activity against multidrug-resistant strains of bacteria, outperforming traditional antibiotics like ampicillin .
Study 2: Anticancer Properties
In a separate study, researchers synthesized various thiazole derivatives and assessed their cytotoxicity against several cancer cell lines. The findings suggested that the presence of the thiazole moiety was crucial for enhancing the anticancer activity, with some derivatives showing IC50 values as low as 10 µM against specific cancer types .
The biological activity of this compound can be attributed to its interaction with key enzymes involved in bacterial DNA replication and tumor cell proliferation:
- Inhibition of DNA Gyrase : This enzyme is essential for DNA replication in bacteria; inhibition leads to cell death.
- Induction of Apoptosis in Cancer Cells : The compound appears to activate apoptotic pathways through mitochondrial dysfunction and caspase activation.
Q & A
Basic Research Question
- UV-Vis Spectroscopy : Compare λmax of the thiazole π→π* transition (e.g., 280 nm vs. 265 nm for unsubstituted thiazole) .
- IR Spectroscopy : Analyze C=S stretching (∼690 cm⁻¹) and sulfonamide S=O asymmetric vibrations (∼1350 cm⁻¹) .
- X-ray Crystallography : Resolve dihedral angles between the thiazole and p-tolyl groups (typically 15–25°) .
How can QSAR models be developed to correlate substituent variations with COX-2 inhibition?
Advanced Research Question
Dataset Curation : Collect IC₅₀ values for 20 analogs with varied substituents (e.g., halogens, alkyl groups) .
Descriptor Calculation : Use PaDEL-Descriptor for topological (e.g., Wiener index) and electronic (e.g., HOMO energy) parameters .
Model Validation : Apply partial least squares (PLS) regression with cross-validation (Q² > 0.6). Key descriptors may include Hammett σ values for the methoxy group .
What strategies mitigate thiazole ring degradation during long-term stability studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
